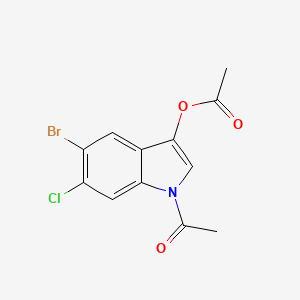

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

説明

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes bromine, chlorine, and acetyl functional groups attached to the indole core. The presence of these substituents imparts distinct chemical and biological properties to the molecule.

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could have diverse molecular and cellular effects.

生化学分析

Biochemical Properties

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate various biochemical pathways . These interactions often result in the inhibition or activation of specific enzymes, thereby affecting cellular processes and metabolic pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, this compound may affect the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways . Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions, but may degrade over time, leading to changes in their biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Indole derivatives have been shown to affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For example, this compound may interact with enzymes involved in the synthesis and degradation of key metabolites, thereby modulating metabolic pathways and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within different cellular compartments can influence its activity and function, highlighting the importance of understanding its transport and distribution.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

準備方法

The synthesis of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate typically involves multi-step organic reactions. One common method includes the acetylation of 5-bromo-6-chloroindole, followed by esterification with acetic anhydride. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process efficiently .

化学反応の分析

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The indole ring can be oxidized or reduced, leading to different derivatives.

Ester Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.

科学的研究の応用

Pharmaceutical Development

Role in Drug Synthesis

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties enhance biological activity, particularly in the development of anti-cancer agents. Research indicates that derivatives of this compound exhibit significant anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells .

Case Study: Anticancer Effects

A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Treatment with 10 μM of the compound resulted in a marked increase in apoptosis markers and a decrease in cell viability after 48 hours of exposure. This suggests its potential as a lead compound for developing new anticancer therapies targeting breast cancer .

Biological Research

Mechanisms of Action

The compound is extensively used in studies investigating the mechanisms of action of indole derivatives, which are vital for understanding cellular signaling and disease pathways. It has been shown to interact with various receptors and enzymes, modulating biochemical pathways essential for cellular function .

Microbial Activity Assessment

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against common bacterial strains. Research indicated moderate inhibition zones compared to standard antibiotics, suggesting its potential for development as an antimicrobial agent .

Material Science

Development of Organic Semiconductors

The unique properties of this compound make it suitable for developing novel materials such as organic semiconductors. These materials can be utilized in electronic devices, enhancing their performance and efficiency .

Agricultural Chemistry

Potential Agrochemical Applications

This compound shows promise in creating new agrochemicals with improved efficacy and reduced environmental impact compared to traditional pesticides. Such developments could promote sustainable agricultural practices while addressing pest management challenges .

類似化合物との比較

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate can be compared with other indole derivatives such as:

- 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

- 1-Acetyl-3-bromoindole

- 1-Acetylindoline-5-sulfonyl chloride These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of bromine, chlorine, and acetyl groups in this compound imparts distinct reactivity and potential applications .

生物活性

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate is a synthetic compound belonging to the indole family, characterized by its unique molecular structure which includes bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant research findings.

The chemical properties of this compound are essential for understanding its biological activity. Below is a summary of its key physical and chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉BrClNO₃ |

| Molecular Weight | 330.56 g/mol |

| Melting Point | 125-128 °C |

| Boiling Point | 395.7 °C |

| Density | 1.5 g/cm³ |

The biological activity of this compound primarily involves its interaction with various biological targets:

Target Interactions:

- Enzyme Inhibition: The compound has been shown to inhibit specific protein kinases, which are crucial in cell signaling pathways. This inhibition can lead to reduced cell proliferation, particularly in cancer cells.

Biochemical Pathways:

- Cellular Signaling Modulation: It influences multiple signaling pathways that regulate cell growth and apoptosis. For instance, it has been reported to induce apoptosis in cancer cells by enhancing caspase activity .

Biological Activities

-

Anticancer Activity:

- Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The compound's efficacy was observed at concentrations as low as 1 μM, showcasing its potential as an anticancer agent.

-

Antimicrobial Properties:

- Preliminary studies suggest that this compound may possess antimicrobial activity, although further research is required to fully elucidate its spectrum of effects against different microbial strains.

- Anti-inflammatory Effects:

Case Studies

Several studies have highlighted the biological effects of this compound:

Study on Anticancer Effects:

In a study evaluating the compound's effects on MDA-MB-231 cells, it was found that treatment with 10 μM of the compound led to a significant increase in apoptosis markers and a decrease in cell viability after 48 hours of exposure. The study concluded that the compound could serve as a lead for developing new anticancer therapies targeting breast cancer .

Microbial Activity Assessment:

Another investigation assessed the antimicrobial activity of this indole derivative against common bacterial strains. Results indicated moderate inhibition zones compared to standard antibiotics, suggesting potential for development as an antimicrobial agent.

特性

IUPAC Name |

(1-acetyl-5-bromo-6-chloroindol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO3/c1-6(16)15-5-12(18-7(2)17)8-3-9(13)10(14)4-11(8)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSOMKUVYQFRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108847-96-7 | |

| Record name | 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。